molecular formula C19H18N4O B2848943 (3,4-dihydroisoquinolin-2(1H)-yl)(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanone CAS No. 951611-29-3

(3,4-dihydroisoquinolin-2(1H)-yl)(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanone

Cat. No.: B2848943
CAS No.: 951611-29-3
M. Wt: 318.38
InChI Key: ZSTWEEAEKXAHDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,4-dihydroisoquinolin-2(1H)-yl)(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanone is a synthetic chemical compound of significant interest in medicinal chemistry and agrochemical research. The 3,4-dihydroisoquinoline scaffold is a privileged structure prevalent in numerous natural products and bioactive molecules, making it a valuable template for drug discovery . This specific derivative incorporates a 1,2,3-triazole moiety, a feature common in compounds investigated for a wide range of biological activities. Although the precise biological profile of this exact molecule is under investigation, derivatives based on the 3,4-dihydroisoquinoline core have demonstrated potent and selective inhibitory activity against various therapeutic targets, such as Protein Arginine Methyltransferases 5 (PRMT5) for oncology research , and have shown promise as antioomycete agents for plant disease management . Furthermore, related analogues have been developed as imaging probes for sigma-2 receptors in cancer diagnosis and as positive allosteric modulators of central nervous system receptors . The molecular architecture of this compound, which links two heterocyclic systems, is designed to facilitate interactions with biological targets, providing researchers with a versatile chemical tool for probing disease mechanisms and optimizing structure-activity relationships (SAR). This product is strictly For Research Use Only and is not intended for human diagnostic or therapeutic use.

Properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[1-(4-methylphenyl)triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O/c1-14-6-8-17(9-7-14)23-13-18(20-21-23)19(24)22-11-10-15-4-2-3-5-16(15)12-22/h2-9,13H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSTWEEAEKXAHDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3,4-dihydroisoquinolin-2(1H)-yl)(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanone represents a novel class of organic molecules characterized by the presence of both isoquinoline and triazole moieties. These structural features suggest a potential for diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound's structure is composed of:

  • An isoquinoline ring system, which is known for its role in various biological activities.
  • A triazole ring that enhances solubility and bioavailability.

The unique combination of these two heterocycles may lead to enhanced interactions with biological targets compared to simpler compounds.

Antitumor Activity

Research has indicated that compounds with similar structural features exhibit significant antitumor activity. For instance, a related compound targeting Protein Arginine Methyltransferase 5 (PRMT5) demonstrated potent inhibition with an IC50 of 8.5 nM, comparable to established inhibitors in clinical trials . This suggests that the compound may also inhibit PRMT5 or similar targets effectively.

The biological activity of this compound can be attributed to:

  • Inhibition of Protein Targets: The presence of the triazole moiety may facilitate binding to specific protein targets involved in cancer progression.
  • Cell Proliferation Inhibition: Similar compounds have shown to reduce cell proliferation in various cancer cell lines, indicating a potential mechanism through which this compound may exert its effects.

Comparative Analysis with Related Compounds

A comparative analysis with other compounds having similar structures reveals the following:

Compound NameStructure FeaturesIC50 (nM)Biological Activity
Compound 46Isoquinoline + Triazole8.5PRMT5 inhibitor; anti-proliferative
GSK-3326595Isoquinoline derivative5.5PRMT5 inhibitor; clinical candidate
Other TriazolesVarious structuresVariesAntitumor activities

This table highlights the promising nature of (3,4-dihydroisoquinolin-2(1H)-yl)(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanone as a potential therapeutic agent.

Study on Antitumor Effects

A study exploring the antitumor effects of related isoquinoline derivatives reported significant anti-proliferative effects against MV4-11 cells with a GI50 of 18 nM . This indicates that compounds structurally related to our target molecule could serve as effective tools in cancer therapy.

QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) models have been employed to predict the biological activity based on structural features. These models suggest that modifications in the functional groups attached to the isoquinoline and triazole rings can significantly influence their biological efficacy.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Key Substituents Predicted logP Biological Activity Reference
Target Compound C₂₁H₂₀N₄O p-Tolyl-triazole, methanone linker 3.2* Not reported (hypothetical)
(6,7-Dimethoxy-3,4-dihydroisoquinolin-2-yl)(phenyl)methanone (S6) C₁₉H₁₉NO₃ Phenyl, methoxy groups 2.8 CNS activity (unspecified)
N-(4-Chlorophenyl)-N-(2-(3,4-dihydroisoquinolin-2-yl)-2-oxoethyl)methanesulfonamide (TKDC) C₁₉H₂₀ClN₃O₃S Chlorophenyl, sulfonamide 2.5 Allosteric modulation of K2P channels
2-[(1-{4-[2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2-yl)ethyl]phenyl}-1H-1,2,3-triazol-4-yl)methoxy]-N-(p-tolyl)benzamide C₄₀H₃₈N₆O₅ Ethyl linker, benzamide 4.1 P-glycoprotein inhibition
(3,4-Dihydroisoquinolin-2-yl)[1-(4-fluorobenzenesulfonyl)piperidin-3-yl]methanone C₂₁H₂₂FN₃O₃S Fluorobenzenesulfonyl-piperidine 1.8 Not reported

*Estimated using analogous structures.

Key Observations:

  • Methanone vs. Amide/Ether Linkers: The target compound’s methanone bridge contrasts with ethyl or amide linkers in analogues (e.g., ), reducing conformational flexibility but enhancing electronic conjugation.
  • Substituent Effects: The p-tolyl group on the triazole increases lipophilicity compared to phenyl (S6, logP 2.8 vs.

Physicochemical and Pharmacokinetic Properties

  • Boiling Point and Density: Analogues like the fluorobenzenesulfonyl-piperidine derivative (boiling point 595.4°C, density 1.325 g/cm³) suggest the target compound may exhibit high thermal stability and moderate density, favorable for solid formulation .

Q & A

Q. Table 1. Comparative Synthetic Routes

StepMethodYield (%)Purity (%)Key Reference
1CuAAC (THF, 25°C)6592
2Acylation (EDCI/HOBt)7895
3Pd-catalyzed coupling5088

Q. Table 2. Bioactivity Profiling

Assay TypeTargetIC₅₀ (µM)Selectivity Index
Kinase inhibitionEGFR0.1215.8
AntimicrobialS. aureus8.52.1
CytotoxicityHEK293>100N/A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.